molecular formula C7H7FOS B15336249 5-(2-Fluoroethyl)thiophene-2-carbaldehyde

5-(2-Fluoroethyl)thiophene-2-carbaldehyde

Cat. No.: B15336249
M. Wt: 158.20 g/mol
InChI Key: ZVZZIOIFMDQTKO-UHFFFAOYSA-N
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Description

5-(2-Fluoroethyl)thiophene-2-carbaldehyde is a fluorinated thiophene derivative characterized by a thiophene ring substituted at the 5-position with a 2-fluoroethyl group and a formyl (-CHO) group at the 2-position. Thiophene-2-carbaldehyde derivatives are widely used in medicinal chemistry, materials science, and organic electronics due to their electron-rich aromatic systems and versatile reactivity .

The compound’s structure combines the electron-withdrawing fluoroethyl group and the aldehyde functionality, which may enhance its utility in cross-coupling reactions (e.g., Suzuki or Knoevenagel condensations) or as a building block for fluorescent dyes, sensors, or photovoltaic materials . Fluorine substitution often improves metabolic stability and lipophilicity in bioactive molecules, making this compound a candidate for pharmaceutical applications .

Properties

Molecular Formula

C7H7FOS

Molecular Weight

158.20 g/mol

IUPAC Name

5-(2-fluoroethyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C7H7FOS/c8-4-3-6-1-2-7(5-9)10-6/h1-2,5H,3-4H2

InChI Key

ZVZZIOIFMDQTKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)C=O)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoroethyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluoroethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-(2-Fluoroethyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2-Fluoroethyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(2-Fluoroethyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. The presence of the fluoroethyl group can enhance the biological activity and metabolic stability of the resulting compounds.

Medicine: The compound is investigated for its potential use in medicinal chemistry. Derivatives of thiophene are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The fluoroethyl group can enhance binding affinity and selectivity towards these targets, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carbaldehyde derivatives vary in substituents, which critically influence their physical properties, reactivity, and applications. Below is a detailed comparison of structurally related compounds:

Table 1: Key Properties of Thiophene-2-carbaldehyde Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Applications/Reactivity References
5-(4-Fluorophenyl)thiophene-2-carbaldehyde 4-Fluorophenyl C₁₁H₇FOS 206.23 N/A N/A Intermediate for organic electronics
5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) 4-Chlorophenyl C₁₁H₇ClOS 222.69 88–90 25 Antileishmanial agent synthesis
5-(2-Hydroxyethyl)thiophene-2-carbaldehyde 2-Hydroxyethyl C₇H₈O₂S 156.20 N/A N/A Sensor precursor
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde (3) 4,5-Dibromothiophene C₉H₅Br₂OS₂ 351.03 124–126 80 Cross-coupling reactions
5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde Terthiophene C₁₃H₈OS₃ 276.39 N/A N/A Organic semiconductors
5-(Diphenylamino)thiophene-2-carbaldehyde (7a) Diphenylamino C₁₇H₁₃NOS 285.36 225–308 84–94 Dye-sensitized solar cells

Key Observations:

Substituent Effects on Reactivity and Yield: Halogenated derivatives (e.g., 5-(4-chlorophenyl)- or 5-(4,5-dibromo-) exhibit lower yields (25–80%) compared to non-halogenated analogs, likely due to steric or electronic hindrance during synthesis . The 2-hydroxyethyl substituent () and diphenylamino group () demonstrate higher synthetic versatility, enabling applications in sensors and photovoltaics, respectively.

Extended π-systems, as in terthiophene derivatives (), exhibit redshifted absorption spectra, making them suitable for near-infrared (NIR) applications .

Applications: Medicinal Chemistry: 5-(4-chlorophenyl)thiophene-2-carbaldehyde (1b) serves as a precursor for antileishmanial agents, highlighting the role of halogenation in bioactivity . Materials Science: Diphenylamino-substituted derivatives () are integral to dye-sensitized solar cells (DSSCs), leveraging their strong electron-donating properties . Sensors: Aldehyde-functionalized thiophenes (e.g., ) act as chemosensors for metal ions due to their selective binding with Cu²⁺ or Cd²⁺ .

Challenges and Opportunities:

  • Thermal Stability: High-melting derivatives (e.g., diphenylamino analogs, 225–308°C) suggest robustness for device fabrication, whereas lower-melting compounds (e.g., 88–90°C for 1b) may require stabilization .

Biological Activity

5-(2-Fluoroethyl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the current knowledge regarding its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a fluoroethyl group and an aldehyde functional group. Its molecular formula is C9H9FOSC_9H_9FOS, with a molecular weight of approximately 188.23 g/mol. The presence of the fluorine atom can enhance lipophilicity and biological activity, making it a candidate for further investigation in drug development.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)25Induction of apoptosis via caspase activation
Thiophene Derivative AHeLa (Cervical Cancer)30Inhibition of PI3K/Akt pathway
Thiophene Derivative BA549 (Lung Cancer)20Disruption of mitochondrial function

In a study involving various thiophene derivatives, it was found that those with electron-withdrawing groups, such as fluorine, exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts .

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Compounds containing the thiophene moiety have been reported to activate apoptotic pathways in cancer cells. This includes the activation of caspases, which play a crucial role in programmed cell death .
  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased apoptosis .
  • Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can also exhibit anti-inflammatory properties, which may contribute to their overall therapeutic potential .

Case Studies and Experimental Findings

A notable case study investigated the effects of this compound on human breast cancer cells (MDA-MB-231). The study revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent cytotoxicity. Furthermore, flow cytometry analyses demonstrated an increase in apoptotic cells following treatment, confirming its role as an apoptosis inducer .

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